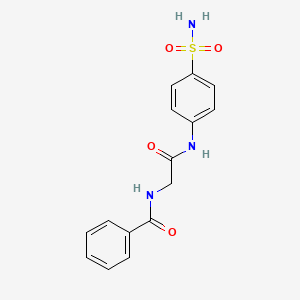
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-: is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a benzoylamino group, and an aminosulfonyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced through the reaction of a sulfonyl chloride with an amine.
Coupling Reactions: The final step involves coupling the benzoylamino and aminosulfonyl groups to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-(ethylmethylamino)phenyl)-: This compound has a similar structure but with different substituents on the phenyl ring.
N-(4-(4-aminophenoxy)phenyl)acetamide: Another related compound with an aminophenoxy group instead of an aminosulfonyl group.
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- is unique due to the presence of both the aminosulfonyl and benzoylamino groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable in various research and industrial applications.
属性
CAS 编号 |
63203-12-3 |
|---|---|
分子式 |
C15H15N3O4S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-[2-oxo-2-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H15N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)(H2,16,21,22) |
InChI 键 |
UYEYUTJPSUFDBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
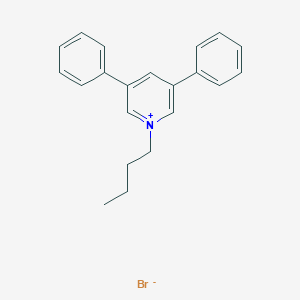
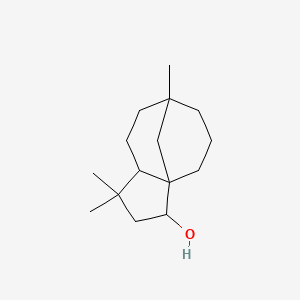
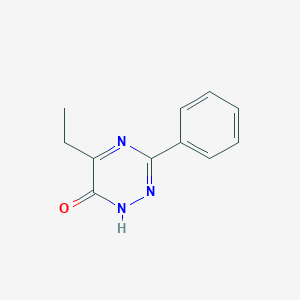
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)

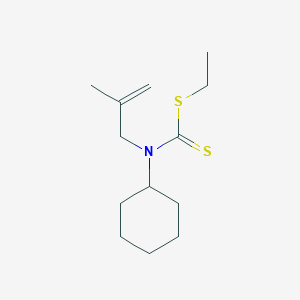

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
